3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole
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Overview
Description
3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole typically involves multiple steps. One common method includes the reaction of 4-phenyl-1,3-thiazole-2-methanesulfonyl chloride with 3-methoxy-1,2,4-thiadiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways can vary depending on the application, but common targets include microbial enzymes and cancer cell receptors .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
What sets 3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
922505-45-1 |
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Molecular Formula |
C13H11N3O3S3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methylsulfonyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C13H11N3O3S3/c1-19-12-15-13(21-16-12)22(17,18)8-11-14-10(7-20-11)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
CLUKAVVMKWNCOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=N1)S(=O)(=O)CC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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